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molecular formula C8H13N B8708756 3-Cyclopentylpropionitrile

3-Cyclopentylpropionitrile

Cat. No. B8708756
M. Wt: 123.20 g/mol
InChI Key: PPUBMRYNGIUSBF-UHFFFAOYSA-N
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Patent
US05008265

Procedure details

3-Cyclopentylpropionitrile is prepared in this example. 3-Cyclopentylpropionyl chloride (57.7 g, 0.36 mole) is added dropwise to a large excess of concentrated ammonium hydroxide (400 ml) cooled in an ice/salt bath. The heavy suspension of white solid is stirred overnight, collected by filtration, washed with cold water, and recrystallized from about 2 liters of boiling water. The lustrous white plates of the amide are dried in vacuo over P2O5 ; yield 31.6 g (62.3%); mp 122° C.
Quantity
57.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][CH2:7][C:8](Cl)=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[NH4+:12]>>[CH:1]1([CH2:6][CH2:7][C:8]#[N:12])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
57.7 g
Type
reactant
Smiles
C1(CCCC1)CCC(=O)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/salt bath
ADDITION
Type
ADDITION
Details
The heavy suspension of white solid
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized from about 2 liters of boiling water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The lustrous white plates of the amide are dried in vacuo over P2O5

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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